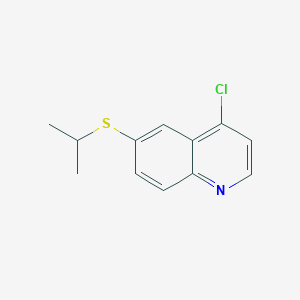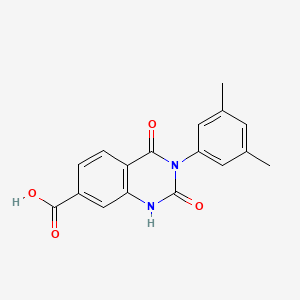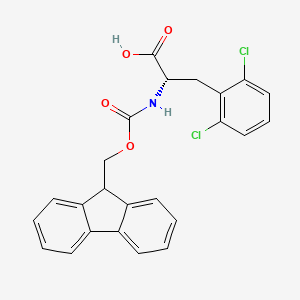
Fmoc-2,6-Dichloro-L-Phenylalanine
説明
Fmoc-2,6-Dichloro-L-Phenylalanine is a derivative of Phenylalanine. It has a molecular formula of C24H19Cl2NO4 and a molecular weight of 456.3 g/mol . It is widely used in scientific research due to its unique biological properties.
Synthesis Analysis
The synthesis of Fmoc-phenylalanine-based hydrogels has been reported using trisodium citrate as a pH modulator . The gels were compared using various characterization techniques such as rheometry, field emission scanning electron microscopy (FE-SEM), atomic force microscopy (AFM), small angle X-ray scattering (SAXS), FT-IR, thioflavin T (ThT) binding assay, and zeta potential studies .
Molecular Structure Analysis
The molecular structure of Fmoc-2,6-Dichloro-L-Phenylalanine can be represented by the SMILES string OC(=O)C@Hcc1Cl)NC(=O)OCC2c3ccccc3-c4ccccc24 .
Chemical Reactions Analysis
Fmoc-2,6-Dichloro-L-Phenylalanine can undergo gelation by simple pH modulation . The role of pH modulators in affecting various parameters such as the ability to alter the zeta potential of the nanofibrils, improve their bactericidal action, reduce the amyloidic characters, shift the lattice packing from amorphous to crystalline, and introduce fluorescence and thermoreversibility has been highlighted .
Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-2,6-Dichloro-L-Phenylalanine include a density of 1.394±0.06 g/cm3 (Predicted), and a boiling point of 659.9±55.0 °C (Predicted) .
科学的研究の応用
Hydrogel Formation for Biomedical Applications
Fmoc-2,6-Dichloro-L-Phenylalanine: is utilized in the formation of peptide-based hydrogels (PHGs). These hydrogels are biocompatible materials suitable for a range of biomedical applications, including drug delivery and diagnostic tools for imaging . The Fmoc moiety contributes to the self-assembly and gelation properties of these peptides, making them valuable for creating scaffolds in tissue engineering .
Structural Insights for Peptide Materials
The structural arrangement of peptide fragments like Fmoc-2,6-Dichloro-L-Phenylalanine is crucial for understanding the macroscopic architecture of the materials they form. Research into the behavior of these peptides under various preparation methods and experimental conditions can lead to insights into stiffness, matrix porosity, and stability of the resulting materials .
Optimization of Peptide Hydrogel Preparation
Optimizing the preparation methods for peptide hydrogels that incorporate Fmoc-2,6-Dichloro-L-Phenylalanine is a significant area of research. Different strategies can affect the final material’s properties, such as its mechanical functionality and its ability to encapsulate biological fluids .
Tissue Engineering and Regenerative Medicine
The self-assembling nature of Fmoc-2,6-Dichloro-L-Phenylalanine makes it a potential material for tissue engineering. Hydrogels formed from this peptide can support cell adhesion, survival, and duplication, which are essential properties for scaffolds used in regenerative medicine .
Study of Peptide Self-Assembly Mechanisms
Understanding the self-assembly mechanisms of peptides like Fmoc-2,6-Dichloro-L-Phenylalanine is vital for the development of new materials. The balance among aggregation forces within the peptide sequences, such as van der Waals forces, hydrogen bonding, and π–π stacking, is a key research focus .
Development of Responsive Biocompatible Materials
Research into Fmoc-2,6-Dichloro-L-Phenylalanine also includes the development of responsive materials that can change their properties in response to external stimuli. These materials have potential applications in creating dynamic biomedical devices and sensors .
作用機序
将来の方向性
Fmoc-2,6-Dichloro-L-Phenylalanine and other Fmoc-protected peptides and amino acids have shown promise in the fabrication of various biofunctional materials . Future research may focus on exploring the unique properties of these compounds for various applications, including the development of efficient antimicrobial agents .
特性
IUPAC Name |
(2S)-3-(2,6-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-20-10-5-11-21(26)18(20)12-22(23(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITGFAGFXKMPGS-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC=C4Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC=C4Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



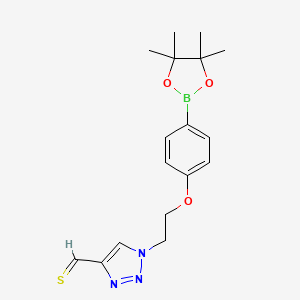
![(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1455038.png)
![Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate](/img/structure/B1455040.png)

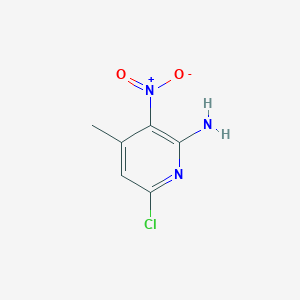
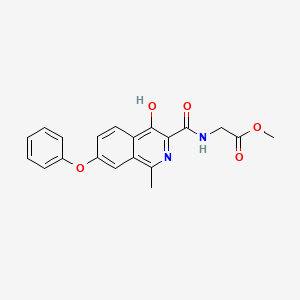

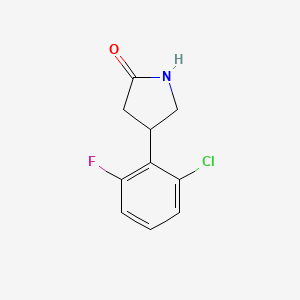
![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1455051.png)
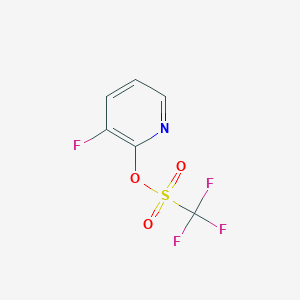
![6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1455053.png)

